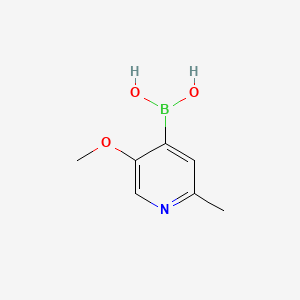
1-Isocyano-2-methoxy-2-methyl-propane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyano-2-methoxy-2-methyl-propane-d3 is a chemical compound with the molecular formula C6H11NO It is a deuterated derivative of 1-isocyano-2-methoxy-2-methyl-propane, where three hydrogen atoms are replaced by deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-isocyano-2-methoxy-2-methyl-propane-d3 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-2-methyl-propane.
Isocyanation: The next step involves the introduction of the isocyano group (-N=C) to the 2-methoxy-2-methyl-propane. This can be achieved using reagents such as phosgene or its derivatives under controlled conditions.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents or solvents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyano-2-methoxy-2-methyl-propane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of oxides or carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Isocyano-2-methoxy-2-methyl-propane-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-isocyano-2-methoxy-2-methyl-propane-d3 involves its interaction with molecular targets and pathways:
Molecular Targets: The isocyano group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules.
Pathways: The compound can participate in various biochemical pathways, depending on the functional groups present and the reaction conditions.
Comparaison Avec Des Composés Similaires
1-Isocyano-2-methoxy-2-methyl-propane-d3 can be compared with other similar compounds:
1-Isocyano-2-methoxy-2-methyl-propane: The non-deuterated version of the compound.
2-Methoxy-2-methylpropylisonitrile: A similar compound with slight structural differences.
2-Methoxyisobutylisonitrile: Another isomer with different chemical properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can influence its chemical reactivity and stability. This makes it valuable for specific applications where isotopic labeling is required.
Propriétés
Numéro CAS |
181528-84-7 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
116.178 |
Nom IUPAC |
1-isocyano-2-methyl-2-(trideuteriomethoxy)propane |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3/i4D3 |
Clé InChI |
LJJFNFYPZOHRHM-GKOSEXJESA-N |
SMILES |
CC(C)(C[N+]#[C-])OC |
Synonymes |
2-Methoxyisobutyl Isocyanide-d3; 2-Methoxyisobutyl isonitrile-d3; MIBI-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![[(3R)-1-[[(2S,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B590823.png)


